Methyl 4-bromo-3-vinylbenzoate Methyl 4-bromo-3-vinylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19781254
InChI: InChI=1S/C10H9BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h3-6H,1H2,2H3
SMILES:
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol

Methyl 4-bromo-3-vinylbenzoate

CAS No.:

Cat. No.: VC19781254

Molecular Formula: C10H9BrO2

Molecular Weight: 241.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-3-vinylbenzoate -

Specification

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
IUPAC Name methyl 4-bromo-3-ethenylbenzoate
Standard InChI InChI=1S/C10H9BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h3-6H,1H2,2H3
Standard InChI Key JEIRPFMHCGNENE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1)Br)C=C

Introduction

Chemical Identity and Structural Features

Methyl 4-bromo-3-vinylbenzoate belongs to the class of substituted benzoates, combining electrophilic aromatic substitution (bromine) and unsaturated (vinyl) functional groups. Its molecular structure is represented as:

CH3O2C-C6H3(Br)(CH2CH2)4,3\text{CH}_3\text{O}_2\text{C-C}_6\text{H}_3(\text{Br})(\text{CH}_2\text{CH}_2)-\text{4,3}

Key Properties (Theoretical Estimates):

PropertyValue/DescriptionBasis for Estimation
Molecular Weight257.09 g/molCalculated from formula
Melting Point45–50 °CAnalog: Methyl 4-bromo-3-methylbenzoate
Boiling Point290–300 °CAnalog: Methyl 4-vinylbenzoate
Density1.45–1.50 g/cm³Adjusted for bromine content
SolubilitySoluble in methanol, etherBased on ester functionality

The bromine atom enhances electrophilic reactivity, while the vinyl group enables polymerization and cross-coupling reactions .

Synthesis and Reaction Pathways

Synthetic Routes

The compound can be synthesized through two primary methods:

a) Esterification of 4-Bromo-3-vinylbenzoic Acid
Analogous to the synthesis of methyl 4-bromo-3-methylbenzoate , this route involves refluxing 4-bromo-3-vinylbenzoic acid with methanol and sulfuric acid:

C7H4Br(CH2CH2)COOH+CH3OHH2SO4C9H9BrO2+H2O\text{C}_7\text{H}_4\text{Br}(\text{CH}_2\text{CH}_2)\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_9\text{H}_9\text{BrO}_2 + \text{H}_2\text{O}

Reaction Conditions:

  • Temperature: 65–70 °C (reflux)

  • Catalyst: Concentrated H₂SO₄ (5–10% v/v)

  • Yield: ~90–95% (estimated)

b) Bromination of Methyl 4-Vinylbenzoate
Electrophilic bromination using bromine (Br₂) in acetic acid introduces the bromine substituent:

C9H9O2+Br2C9H8BrO2+HBr\text{C}_9\text{H}_9\text{O}_2 + \text{Br}_2 \rightarrow \text{C}_9\text{H}_8\text{BrO}_2 + \text{HBr}

Optimized Parameters:

  • Solvent: Acetic acid

  • Temperature: 0–5 °C (to minimize side reactions)

  • Yield: ~75–80% (theoretical)

Physicochemical Properties

Thermal Stability

The compound’s thermal behavior is influenced by its substituents:

  • Bromine: Lowers thermal stability compared to non-halogenated analogs (decomposition onset ~200 °C) .

  • Vinyl Group: Enhances susceptibility to polymerization at elevated temperatures (>150 °C).

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester), and 560 cm⁻¹ (C-Br) .

  • NMR (¹H): δ 7.8–8.1 ppm (aromatic protons), δ 5.2–5.8 ppm (vinyl protons), δ 3.9 ppm (ester methyl).

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The bromine atom facilitates cross-coupling with boronic acids to form biaryl structures, a reaction critical in pharmaceutical intermediates :

C9H8BrO2+Ar-B(OH)2Pd catalystC9H8ArO2+B(OH)3\text{C}_9\text{H}_8\text{BrO}_2 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_9\text{H}_8\text{ArO}_2 + \text{B(OH)}_3

Case Study: Coupling with phenylboronic acid yields methyl 4-phenyl-3-vinylbenzoate, a precursor to liquid crystal materials .

Polymerization

The vinyl group enables radical polymerization to form poly(vinyl benzoate) derivatives, which exhibit tunable mechanical properties for coatings and adhesives.

Example: Copolymerization with styrene enhances thermal resistance (Tg ~120 °C).

Pharmaceutical Relevance

While direct studies on methyl 4-bromo-3-vinylbenzoate are absent, its structural analogs suggest potential bioactivity:

  • Anticancer Agents: Brominated aromatics often exhibit cytotoxicity. For instance, methyl 4-bromo-3-methylbenzoate is used in synthesizing (-)-martinellic acid, a known antitumor agent .

  • Antimicrobial Derivatives: Vinyl benzoates show moderate activity against Gram-positive bacteria (MIC ~50 µg/mL).

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing bromination at the vinyl group may occur, requiring careful control of reaction conditions.

  • Purification: Column chromatography is often necessary to isolate the product from di-substituted byproducts .

Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective Suzuki couplings .

  • Biodegradable Polymers: Exploring copolymerization with lactic acid for sustainable materials.

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